molecular formula C12H8O3 B13835345 9-hydroxybenzo[de]isochromen-1(3H)-one

9-hydroxybenzo[de]isochromen-1(3H)-one

Katalognummer: B13835345
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: VGYIJDXWARVHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-hydroxybenzo[de]isochromen-1(3H)-one is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxybenzo[de]isochromen-1(3H)-one can be achieved through various synthetic routes. One common method involves the iodocyclization of o-alkynylbenzamides. This reaction typically requires the presence of electrophiles and proceeds through the formation of an oxanickelacycle, followed by alkyne insertion and reductive elimination . Another method involves the organocatalytic enantioselective construction of axially chiral isochromen-1-imines, which can be converted to the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

9-hydroxybenzo[de]isochromen-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isochromenes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-hydroxybenzo[de]isochromen-1(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-hydroxybenzo[de]isochromen-1(3H)-one involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isochroman-1-imines: These compounds share a similar core structure but differ in their functional groups and substituents.

    Isochromanones: These are closely related compounds that differ by the presence of a carbonyl group at the 1-position.

Uniqueness

9-hydroxybenzo[de]isochromen-1(3H)-one is unique due to its specific hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H8O3

Molekulargewicht

200.19 g/mol

IUPAC-Name

12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one

InChI

InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2

InChI-Schlüssel

VGYIJDXWARVHJI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.